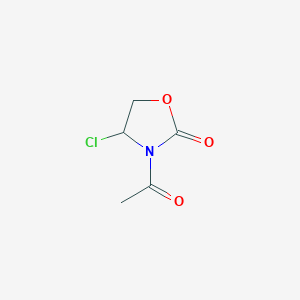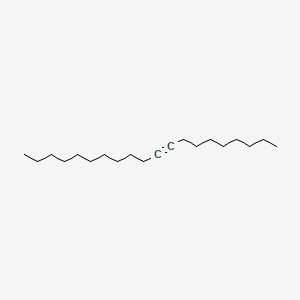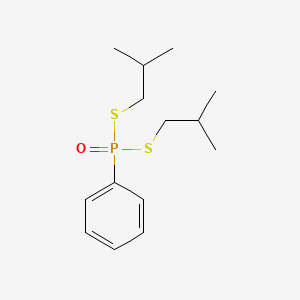
S,S-Bis(2-methylpropyl) phenylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S-Bis(2-methylpropyl) phenylphosphonodithioate: is a chemical compound known for its unique structure and properties It is an ester of phosphonodithioic acid and is characterized by the presence of phenyl and 2-methylpropyl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Bis(2-methylpropyl) phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with 2-methylpropyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: S,S-Bis(2-methylpropyl) phenylphosphonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S,S-Bis(2-methylpropyl) phenylphosphonodithioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals and as a biochemical probe. Its reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, additives, and other industrial applications.
Wirkmechanismus
The mechanism of action of S,S-Bis(2-methylpropyl) phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the phosphorus-sulfur bonds in the compound, which are reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another phthalate ester with similar applications.
Uniqueness: S,S-Bis(2-methylpropyl) phenylphosphonodithioate is unique due to its specific structure and reactivity. Unlike phthalate esters, which are primarily used as plasticizers, this compound has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
68598-40-3 |
|---|---|
Molekularformel |
C14H23OPS2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
bis(2-methylpropylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C14H23OPS2/c1-12(2)10-17-16(15,18-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
WAUJFPADTNQEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSP(=O)(C1=CC=CC=C1)SCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


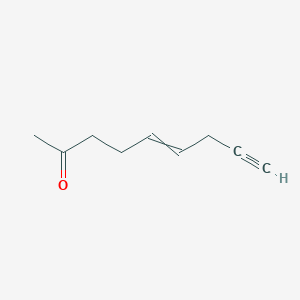
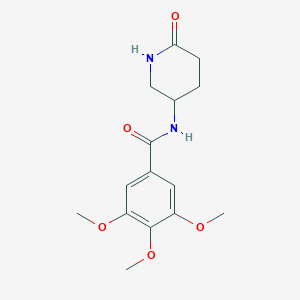

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
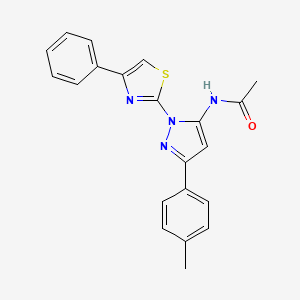

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
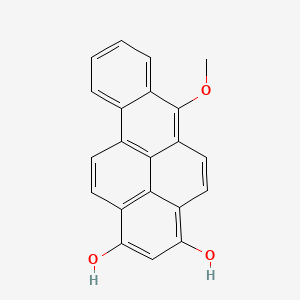
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

